molecular formula C9H14N2 B151560 N-Ethyl-1-(pyridin-3-yl)ethan-1-amine CAS No. 130343-04-3

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Cat. No. B151560
M. Wt: 150.22 g/mol
InChI Key: DKNOPKLVHKNERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, also known as NEPEA, is a chemical compound that has gained significant attention in scientific research due to its pharmacological properties. NEPEA is a derivative of ethylamine and pyridine and has a molecular weight of 178.25 g/mol.

Mechanism Of Action

The exact mechanism of action of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability and inhibition. N-Ethyl-1-(pyridin-3-yl)ethan-1-amine may enhance GABAergic neurotransmission, leading to its anticonvulsant and anxiolytic effects.

Biochemical And Physiological Effects

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine has been shown to have anticonvulsant effects in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, N-Ethyl-1-(pyridin-3-yl)ethan-1-amine has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its antidepressant effects.

Advantages And Limitations For Lab Experiments

One advantage of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation is the lack of studies on its toxicity and safety profile.

Future Directions

Future research on N-Ethyl-1-(pyridin-3-yl)ethan-1-amine could focus on its potential as a treatment for other medical conditions, such as Parkinson's disease and schizophrenia. Additionally, further studies on its safety profile and potential side effects are needed to determine its suitability for clinical use.

Synthesis Methods

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine can be synthesized through a multi-step process involving the reaction of pyridine-3-carboxaldehyde with ethylamine to form an imine intermediate. The imine intermediate is then reduced using sodium borohydride to form N-Ethyl-1-(pyridin-3-yl)ethan-1-amine.

Scientific Research Applications

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine has been studied for its potential use as a therapeutic agent for various medical conditions. It has been shown to have anticonvulsant properties and may have potential as a treatment for epilepsy. Additionally, N-Ethyl-1-(pyridin-3-yl)ethan-1-amine has been studied for its potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

N-ethyl-1-pyridin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-11-8(2)9-5-4-6-10-7-9/h4-8,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNOPKLVHKNERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562278
Record name N-Ethyl-1-(pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

CAS RN

5746-54-3
Record name N-Ethyl-1-(pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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